molecular formula C12H19Cl2NO B4408657 [2-(6-chloro-2,3-dimethylphenoxy)ethyl]dimethylamine hydrochloride

[2-(6-chloro-2,3-dimethylphenoxy)ethyl]dimethylamine hydrochloride

Cat. No. B4408657
M. Wt: 264.19 g/mol
InChI Key: RUVVXNUUWVKFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(6-chloro-2,3-dimethylphenoxy)ethyl]dimethylamine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'Clophedianol' and is a derivative of phenoxypropanolamine.

Mechanism of Action

The exact mechanism of action of [2-(6-chloro-2,3-dimethylphenoxy)ethyl]dimethylamine hydrochloride is not fully understood. However, it is believed to act by blocking the H1 histamine receptors in the body, which reduces the inflammatory response and alleviates symptoms such as coughing and wheezing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its histamine receptor blocking activity. This compound has been shown to reduce the production of inflammatory mediators such as leukotrienes and prostaglandins, which are involved in the pathogenesis of respiratory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(6-chloro-2,3-dimethylphenoxy)ethyl]dimethylamine hydrochloride for lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on [2-(6-chloro-2,3-dimethylphenoxy)ethyl]dimethylamine hydrochloride. One of the potential areas of investigation is its use as a potential treatment for other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicine, agriculture, and materials science. Its histamine receptor blocking activity makes it a potential candidate for the treatment of respiratory disorders such as asthma and COPD. However, further research is needed to fully understand its mechanism of action and potential applications in other fields.

Scientific Research Applications

[2-(6-chloro-2,3-dimethylphenoxy)ethyl]dimethylamine hydrochloride has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its potential use as an analgesic, antitussive, and antihistaminic agent. It has also been studied for its potential use in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

2-(6-chloro-2,3-dimethylphenoxy)-N,N-dimethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-9-5-6-11(13)12(10(9)2)15-8-7-14(3)4;/h5-6H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVVXNUUWVKFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)OCCN(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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